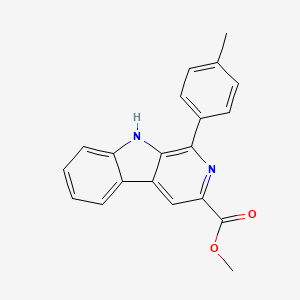![molecular formula C20H21N3O B12161761 7-[Piperidin-1-yl(pyridin-4-yl)methyl]quinolin-8-ol](/img/structure/B12161761.png)
7-[Piperidin-1-yl(pyridin-4-yl)methyl]quinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[Piperidin-1-yl(pyridin-4-yl)methyl]quinolin-8-ol is a complex organic compound that features a quinoline core substituted with piperidine and pyridine moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The unique structure of this compound allows it to interact with biological systems in diverse ways, making it a valuable subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-[Piperidin-1-yl(pyridin-4-yl)methyl]quinolin-8-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Substitution with Piperidine and Pyridine: The quinoline core is then subjected to nucleophilic substitution reactions to introduce the piperidine and pyridine groups. This can be achieved by reacting the quinoline derivative with piperidine and 4-pyridylmethyl chloride under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
7-[Piperidin-1-yl(pyridin-4-yl)methyl]quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinoline and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Various halides, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline and pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
7-[Piperidin-1-yl(pyridin-4-yl)methyl]quinolin-8-ol has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of drugs for treating cancer, infections, and neurological disorders.
Biological Research: Researchers use this compound to study cellular processes and molecular interactions. Its unique structure allows it to bind to specific proteins and enzymes, making it a valuable tool in biochemical assays.
Material Science: The compound’s properties make it suitable for use in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 7-[Piperidin-1-yl(pyridin-4-yl)methyl]quinolin-8-ol involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. Additionally, the compound’s ability to intercalate into DNA makes it a potential candidate for anticancer therapies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents.
Piperidine Derivatives: Compounds like piperine, which is found in black pepper and has various pharmacological properties.
Pyridine Derivatives: Compounds like nicotinamide, which is a form of vitamin B3.
Uniqueness
7-[Piperidin-1-yl(pyridin-4-yl)methyl]quinolin-8-ol is unique due to its combined structural features of quinoline, piperidine, and pyridine. This combination allows it to exhibit a broad spectrum of biological activities and makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C20H21N3O |
|---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
7-[piperidin-1-yl(pyridin-4-yl)methyl]quinolin-8-ol |
InChI |
InChI=1S/C20H21N3O/c24-20-17(7-6-15-5-4-10-22-18(15)20)19(16-8-11-21-12-9-16)23-13-2-1-3-14-23/h4-12,19,24H,1-3,13-14H2 |
InChI-Schlüssel |
HQZGAUZNJLVVJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C(C2=CC=NC=C2)C3=C(C4=C(C=CC=N4)C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B12161686.png)
![N-[(1Z)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide](/img/structure/B12161690.png)
![3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12161693.png)

![2-[(4-Chlorobenzyl)sulfanyl]-4-methylquinoline](/img/structure/B12161701.png)
![5-Chloro-7-[morpholin-4-yl(pyridin-4-yl)methyl]quinolin-8-ol](/img/structure/B12161709.png)
![2-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B12161711.png)
![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12161727.png)
![tert-butyl [2-(7-chloro-4-oxoquinazolin-3(4H)-yl)ethyl]carbamate](/img/structure/B12161736.png)
![4-(9H-fluoren-9-yl)-N-[(Z)-indol-3-ylidenemethyl]piperazin-1-amine](/img/structure/B12161741.png)

![N-{(1Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]prop-1-en-2-yl}-4-methylbenzamide](/img/structure/B12161751.png)
![3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-2-yl)propanamide](/img/structure/B12161752.png)

